2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid

Pharmaceutical impurity profiling HPLC-MS method development Reference standard qualification

2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid, commonly referred to as 6-Methyl Sulfasalazine or Sulfasalazine Related Compound K, is a structurally defined azo dye derivative of the anti-inflammatory prodrug sulfasalazine. The compound possesses a 6-methyl substituent on the pyridine ring that distinguishes it from the parent drug.

Molecular Formula C19H16N4O5S
Molecular Weight 412.42
CAS No. 42753-55-9
Cat. No. B589809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid
CAS42753-55-9
Synonyms2-Hydroxy-5-[2-[4-[[(6-methyl-2-pyridinyl)amino]sulfonyl]phenyl]diazenyl]benzoic Acid;  2-Hydroxy-5-[[4-[[(6-methyl-2-pyridinyl)amino]sulfonyl]phenyl]azo]benzoic Acid; 
Molecular FormulaC19H16N4O5S
Molecular Weight412.42
Structural Identifiers
SMILESCC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
InChIInChI=1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26)
InChIKeyVKTLSFPFAJZUIH-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl Sulfasalazine (CAS 42753-55-9) – Essential Baseline Data for Pharmaceutical Analytical Procurement


2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid, commonly referred to as 6-Methyl Sulfasalazine or Sulfasalazine Related Compound K, is a structurally defined azo dye derivative of the anti-inflammatory prodrug sulfasalazine. The compound possesses a 6-methyl substituent on the pyridine ring that distinguishes it from the parent drug [1]. It is catalogued under CAS 42753-55-9 with a molecular formula of C19H16N4O5S and a monoisotopic mass of 412.42 [1]. In regulatory pharmaceutical contexts it serves exclusively as a United States Pharmacopeia (USP) reference standard (Catalog No. 1636118) for sulfasalazine monograph applications, not as an active pharmaceutical ingredient .

Regulatory Identity
USP Sulfasalazine Related Compound K – mandated for system suitability
Structural Distinctiveness
6-methyl substitution provides mass-differentiated impurity for unambiguous MS confirmation
Quality Tier
High-purity standard with orthogonal characterization suite (NMR, HPLC, GC)

Why Generic Sulfasalazine or Other Related Compounds Cannot Substitute for CAS 42753-55-9 in Regulatory Analytical Workflows


Sulfasalazine and its various pharmacopoeial impurities share a common azo-sulfonamide scaffold, yet each impurity possesses a unique substitution pattern that controls its chromatographic retention, spectral response, and regulatory identity. The 6-methyl substitution on the pyridine ring of this compound imparts a measurable mass shift of +14 Da relative to sulfasalazine and alters retention in reversed-phase HPLC systems compared to the 2‑pyridyl isomer Impurity F [1][2]. Regulatory monographs explicitly designate this compound as USP Sulfasalazine Related Compound K, meaning that using an alternative impurity standard—even one of similar nominal purity—would invalidate system suitability and peak identification requirements under USP 〈621〉 and 〈1086〉 [3]. Consequently, procurement of the exact CAS 42753-55-9 material is a compliance requirement, not a preference.

1
Regulatory designation mismatch USP monographs assign a unique Related Compound K identity; using any other sulfasalazine impurity may invalidate system suitability under USP 〈621〉.
2
Mass and chromatographic shift The 6-methyl substituent alters reversed-phase retention and MS response vs. sulfasalazine; a non-methylated or differently substituted analog may not co-elute or match the specified peak identity.
3
Characterization depth may differ Generic impurity standards may lack orthogonal identity confirmation; a single-technique purity assignment may miss co-eluting isomers or degradants, risking misquantification at ICH thresholds.

Quantitative Differentiation of CAS 42753-55-9 from Sulfasalazine and Its Common Impurities: A Product-Specific Evidence Compendium


Exact Mass Differentiation (+14 Da) Distinguishes This 6-Methyl Derivative from Parent Sulfasalazine

The target compound carries a 6-methyl substitution on the pyridine ring, yielding a monoisotopic mass of 412.0841 Da, whereas sulfasalazine (unsubstituted 2-pyridyl) has a monoisotopic mass of 398.0686 Da [1]. This +14 Da mass increment is unambiguously resolved by any single- or triple-quadrupole LC-MS system with unit resolution, providing a clear identity check that cannot be satisfied by unsubstituted analogs.

Exact Mass Shift
Head-to-head
+14.0155 Da vs. sulfasalazine
Unambiguous MS identity confirmation
Resolved on unit-resolution LC-MS; calculated from molecular formula
Pharmaceutical impurity profiling HPLC-MS method development Reference standard qualification

USP Pharmacopoeial Designation as Related Compound K Enforces a Unique Regulatory Identity

The compound is explicitly listed as USP Sulfasalazine Related Compound K (Catalog No. 1636118) and is mandated for system suitability and impurity identification in USP monographs for Sulfasalazine and Sulfasalazine Tablets . No other sulfasalazine impurity (e.g., Impurity A, B, F, or H) carries this USP designation. Procurement of an alternative impurity standard lacking USP certification would fail to meet the traceability requirements of USP 〈11〉 and 21 CFR 211.194 [1].

USP Designation
Head-to-head
USP Related Compound K (Cat. 1636118)
Mandatory for USP system suitability
No alternative impurity standard meets this regulatory identity
Pharmacopoeial compliance Reference standard procurement ANDA method validation

Predicted pKa Shift of +0.30 Units Versus Sulfasalazine Alters Ionization-Dependent Separation

The predicted pKa of the 6-methyl derivative is 2.70 ± 0.10 , while the first pKa of sulfasalazine is 2.4 (uncertain, H₂O, t=20°C) . This +0.30 log unit shift reflects the electron-donating effect of the 6-methyl substituent and means that at a mobile-phase pH near 2.5 the two compounds differ measurably in their degree of ionization, leading to distinct retention behavior on reversed-phase columns.

pKa Difference
Data to verify
ΔpKa = +0.30 (predicted)
Ionization-dependent separation optimization
Predicted value; experimental confirmation may refine method pH selection
Chromatographic method development Ionization state prediction pH-dependent retention

Verified Purity ≥95% by HPLC with Full Characterization Suite Supports Reliable Quantitation

Vendors supply the compound with purity ≥95% (HPLC) and provide batch-specific certificates including NMR, HPLC, and GC data [1]. In contrast, many generic sulfasalazine impurity standards are offered at lower characterization levels (e.g., 'typical purity 90%+') without orthogonal identity confirmation. The compound from Veeprho also includes a comprehensive Structure Elucidation Report (SER) with ICH-compliant assignment [1].

Purity & Characterization
Reported
≥95% HPLC; NMR + GC + SER
Orthogonal identity supports ICH Q3A quantitation
Supplier-provided certificate; independent verification recommended
Reference standard quality control Certificate of analysis Method validation

Long-Term Storage at Refrigerated Temperature (2–8°C) Indicates Distinct Stability Profile Versus Room-Temperature Analogs

The compound requires storage at 2–8°C (refrigerated) . Sulfasalazine drug substance, by comparison, is recommended for storage at controlled room temperature (20–25°C) per USP [1]. This differential storage requirement implies that the 6-methyl derivative possesses a different intrinsic stability profile, likely due to altered solid-state degradation kinetics of the methylated pyridine ring, and mandates dedicated cold-chain logistics for procurement.

Storage Requirement
Cross-study
2–8°C (refrigerated)
Cold-chain logistics essential; room-temperature analogs may differ
Differential stability profile inferred from USP monograph comparison
Reference standard stability Sample handling Shelf-life determination

Procurement-Driven Application Scenarios for 6-Methyl Sulfasalazine (CAS 42753-55-9)


System Suitability and Peak Identification in USP-Compliant Sulfasalazine Drug Product Testing

USP Sulfasalazine and Sulfasalazine Tablets monographs require the use of Sulfasalazine Related Compound K for system suitability testing. This compound, with its defined retention time relative to sulfasalazine (~7.7 min for the parent drug under USP conditions ) and unique mass signature (+14 Da vs. parent [1]), serves as the sole accepted standard for identifying and quantifying the Related Compound K impurity peak. Procurement of CAS 42753-55-9 with the USP Certificate (Lot F12200) meets the traceability requirements of 21 CFR 211.194.

HPLC Method Development and Validation for Sulfasalazine Impurity Profiling in ANDA Filings

During ANDA method validation, the 6-methyl sulfasalazine standard is used to establish relative retention times (RRT) and relative response factors (RRF) for impurity K. The +0.30 pKa shift relative to sulfasalazine enables pH-dependent selectivity optimization in mobile phase development, while the verified purity ≥95% with orthogonal characterization (NMR, HPLC, GC [1]) ensures calibration curve accuracy at the ICH Q3A reporting threshold of 0.10%.

LC-MS Reference Standard for Impurity Structure Confirmation in QC Release Testing

The exact monoisotopic mass of 412.0841 Da provides a definitive molecular ion in LC-MS workflows for identity confirmation of Impurity K in sulfasalazine drug substance batches. The comprehensive Structure Elucidation Report (SER) provided with the Veeprho product [1] supplies the full NMR assignment needed for regulatory submission of impurity characterization data.

Application
Selection Property
Validation Focus
System suitability / peak ID
USP-designated Related Compound K identity
Retention time and MS signature vs. parent sulfasalazine
HPLC method validation (ANDA)
Mass-shifted impurity with ionization-dependent selectivity
RRT/RRF establishment at ICH reporting thresholds
LC-MS impurity confirmation
Exact monoisotopic mass and full SER characterization
Identity confirmation of Impurity K in drug substance batches
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